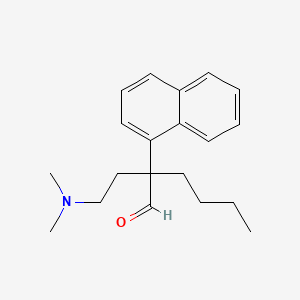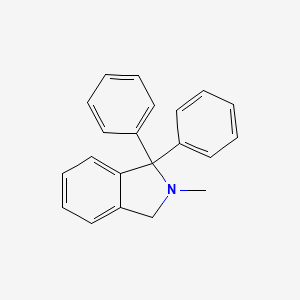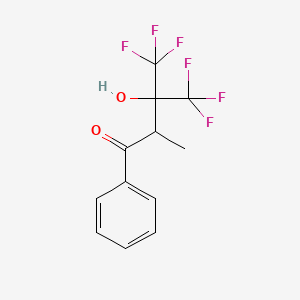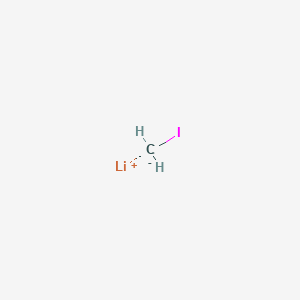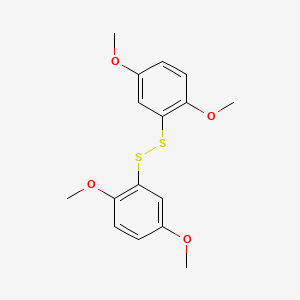
1,1'-Disulfanediylbis(2,5-dimethoxybenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Disulfanediylbis(2,5-dimethoxybenzene): is an organic compound with the molecular formula C16H18O4S2 This compound is characterized by the presence of two methoxy groups attached to a benzene ring, which are linked by a disulfide bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-Disulfanediylbis(2,5-dimethoxybenzene) typically involves the reaction of 2,5-dimethoxyaniline with sulfur dichloride (SCl2) under controlled conditions. The reaction proceeds through the formation of an intermediate sulfenyl chloride, which subsequently undergoes a coupling reaction to form the disulfide bridge.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1’-Disulfanediylbis(2,5-dimethoxybenzene) undergoes various chemical reactions, including:
Oxidation: The disulfide bridge can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 1,1’-Disulfanediylbis(2,5-dimethoxybenzene) is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and materials.
Biology: In biological research, this compound is studied for its potential role in redox biology due to its disulfide bond, which can undergo reversible oxidation and reduction.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of drugs that target oxidative stress-related diseases.
Industry: In the industrial sector, 1,1’-Disulfanediylbis(2,5-dimethoxybenzene) is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,1’-Disulfanediylbis(2,5-dimethoxybenzene) involves its ability to undergo redox reactions. The disulfide bond can be reduced to form thiols, which can then participate in various biochemical processes. This redox activity is crucial in modulating cellular redox states and signaling pathways. The compound may interact with molecular targets such as enzymes and proteins involved in redox regulation.
Comparaison Avec Des Composés Similaires
1,1’-Disulfanediylbis(2,4-dimethoxybenzene): Similar structure but with methoxy groups at different positions.
1,3-Dimethoxybenzene: Lacks the disulfide bridge and has methoxy groups at different positions.
1,4-Dimethoxybenzene: Similar to 1,3-dimethoxybenzene but with methoxy groups at the para positions.
Uniqueness: 1,1’-Disulfanediylbis(2,5-dimethoxybenzene) is unique due to its specific arrangement of methoxy groups and the presence of a disulfide bridge. This structural feature imparts distinct chemical properties and reactivity, making it valuable in various applications.
Propriétés
Numéro CAS |
29945-69-5 |
|---|---|
Formule moléculaire |
C16H18O4S2 |
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
2-[(2,5-dimethoxyphenyl)disulfanyl]-1,4-dimethoxybenzene |
InChI |
InChI=1S/C16H18O4S2/c1-17-11-5-7-13(19-3)15(9-11)21-22-16-10-12(18-2)6-8-14(16)20-4/h5-10H,1-4H3 |
Clé InChI |
JBHPYYGPUBULPF-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)OC)SSC2=C(C=CC(=C2)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,8-Dioxa-2-thiaspiro[3.4]octane](/img/structure/B14693672.png)

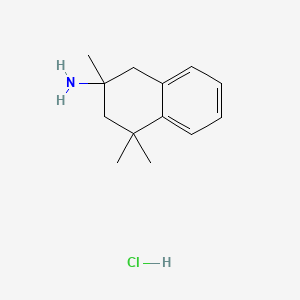

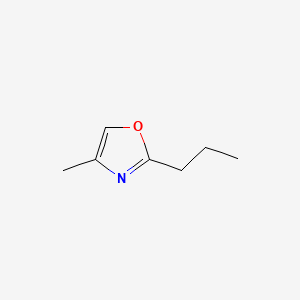
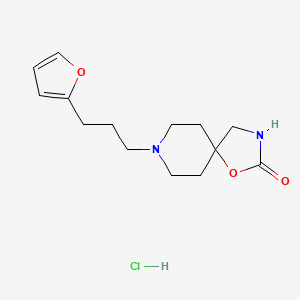
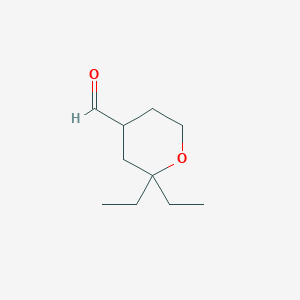
![5-[(e)-(2,3-Dimethylphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14693715.png)
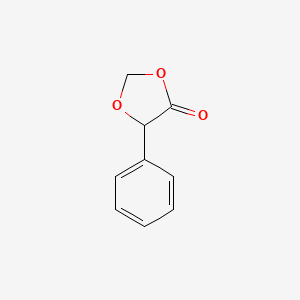
![2-Phenylthieno[2,3-b]thiophene](/img/structure/B14693724.png)
